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Introduction

Elagolix is an orally administered, non-peptide, small-molecule gonadotropin-releasing
hormone (GnRH) receptor antagonist.[1][2][3] It functions by competitively binding to GnRH
receptors in the pituitary gland, which in turn modulates the downstream signaling cascade that
controls the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6]
This mechanism leads to a dose-dependent suppression of ovarian sex hormones, including
estradiol and progesterone.[4][5] Approved by the U.S. Food and Drug Administration (FDA) in
2018, elagolix is primarily indicated for the management of moderate to severe pain
associated with endometriosis.[1][4][7] Unlike peptide-based GnRH agonists, its non-peptide
nature allows for oral bioavailability and a rapid, reversible onset of action without an initial
"flare-up" effect.[2][5] This document provides an in-depth overview of the molecular structure,
chemical properties, and mechanism of action of elagolix.

Molecular Structure and Chemical Identifiers

Elagolix is typically used as its sodium salt, elagolix sodium, which is a white to off-white or
light yellow powder that is freely soluble in water.[1][8] The drug substance contains a single
chiral center and is manufactured as the (R)-isomer.[9]
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Identifier Elagolix (Free Acid) Elagolix Sodium
Sodium 4-({(1R)-2-[5-(2-fluoro-
4-[[(1R)-2-[5-(2-Fluoro-3-
3-methoxyphenyl)-3-{[2-fluoro-
methoxyphenyl)-3-[[2-fluoro-6- 5
trifluoromethyl)phenyllmethyl]-
( y-)p y-] o 2 (trifluoromethyl)phenyllmethyl}-
IUPAC Name 4-methyl-2,6-dioxopyrimidin-1-

yl]-1-
phenylethyllamino]butanoic
acid[1][4][7]

4-methyl-2,6-dioxo-3,6-
dihydropyrimidin-1(2H)-yl]-1-
phenylethyl}amino)butanoate[8
1[10]

Chemical Formula

C32H30F5N305[4]

C32H29FsN3NaOs[1][8][10]

Molecular Weight

631.60 g/mol [1][4][9]

653.58 g/mol [1][8][9]

CAS Number

834153-87-6[1][4]

832720-36-2[1][10]

SMILES String

CC1=C(C(=0)N(C(=O)N1CC2
=C(C=CC=C2F)C(F)(F)F)C--
INVALID-LINK--
NCCCC(=0)0)C4=C(C(=CC=
C4)OC)F[11]

CC1=C(C(=O)N(C(=O)N1CcC2
=C(C=CC=C2F)C(F)(F)F)C--
INVALID-LINK--NCCCC(=0)
[O-])C4=C(C(=CC=C4)OC)F.
[Na+][10]

PubChem CID

11250647[1][4]

24785956[10]

Physicochemical Properties

The physicochemical characteristics of elagolix are crucial for its pharmacokinetic profile,

including its oral absorption and distribution. It is classified as a Biopharmaceutics

Classification System (BCS) Class Il drug, suggesting high solubility and low to moderate

permeability.[5][9] Some literature, however, has classified it as a BCS Class || compound (low
solubility, high permeability).[12]
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Property Value

White to off-white to light yellow hygroscopic

Physical Form
powder[1][3][8]

pKa 4.0 (acid), 7.9 (base)[5][9]
XLogP3-AA 2.6[4]
Melting Point >188°C (decomposition)[13]

Freely soluble in water[1][8]. H20: 2 mg/mL.

Aqueous Solubilit
d Y PBS (pH 7.2): ~10 mg/mL[14]

DMF: ~12.5 mg/mL; Ethanol: ~10 mg/mL;

Organic Solvent Solubility DMSO: ~10 mg/mL[14]
: ~10 mg/m

Protein Binding ~80%(1]

Experimental Protocols

Detailed, step-by-step experimental protocols for elagolix are proprietary. However, published
literature and regulatory documents describe the types of studies conducted to characterize its
properties and mechanism of action.

Permeability Assessment: Caco-2 Cell Assay

The permeability of elagolix was assessed using in vitro Caco-2 cell studies.[5][9] This
standard method provides a model for predicting human intestinal absorption.

o Objective: To determine the rate of transport of elagolix across a monolayer of differentiated
Caco-2 cells, which mimic the intestinal epithelium.

e General Methodology:

o Caco-2 cells are seeded onto a semi-permeable membrane in a transwell apparatus and
cultured until they form a confluent, differentiated monolayer.

o The integrity of the cell monolayer is verified using methods such as transepithelial
electrical resistance (TEER) measurements.
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Elagolix is added to the apical (donor) side of the monolayer.
Samples are collected from the basolateral (receiver) side at various time points.

The concentration of elagolix in the samples is quantified using a suitable analytical
method, such as LC-MS/MS.

The apparent permeability coefficient (Papp) is calculated to estimate the rate of
absorption. Elagolix demonstrated an apparent low to moderate permeability of 0.5-2.8 x
10-° cm/s in these studies.[5][9]

Receptor Binding Affinity: Radioligand Binding Assay

The binding affinity of elagolix to the GnRH receptor was determined using competitive

radioligand binding assays.

o Objective: To quantify the affinity (Ki) of elagolix for the human GnRH receptor.

o General Methodology:

[¢]

Cell membranes expressing the human GnRH receptor are prepared.

A constant concentration of a radiolabeled GnRH analog (the radioligand) is incubated
with the cell membranes.

Increasing concentrations of unlabeled elagolix are added to compete with the radioligand
for binding to the receptor.

After reaching equilibrium, the bound and free radioligand are separated.

The amount of bound radioactivity is measured, which decreases as the concentration of
elagolix increases.

The ICso (the concentration of elagolix that inhibits 50% of specific radioligand binding) is
determined and converted to the inhibition constant (Ki). Elagolix was found to be a
potent antagonist with a Ki of 0.9 nM.[13][14][15]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7051932/
https://www.researchgate.net/figure/Structure-of-elagolix-sodium-molecular-weight-of-65358-Elagolix-free-acid-has-a_fig2_337445791
https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB92627794_EN.htm
https://cdn.caymanchem.com/cdn/insert/26534.pdf
https://www.caymanchem.com/product/26534
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Functional Antagonism: Inositol Phosphate (IP)
Production Assay

The functional activity of elagolix as a GnRH receptor antagonist was confirmed by measuring
its ability to block GnRH-induced signaling.

» Objective: To determine the potency (ICso) of elagolix in inhibiting the intracellular signaling
cascade initiated by GnRH binding to its receptor.

o General Methodology:

[¢]

A cell line stably expressing the human GnRH receptor (e.g., RBL-1 hGnRH-R
transfectants) is used.[15]

o GnRH receptor activation typically leads to the production of inositol phosphates (IPs) via
the Gq protein pathway.

o Cells are pre-incubated with varying concentrations of elagolix.
o Afixed concentration of GnRH is then added to stimulate the receptors.

o The reaction is stopped, and the accumulated level of intracellular IPs is measured, often
using a radioactive label or fluorescence-based detection kit.

o The ICso value is calculated, representing the concentration of elagolix that inhibits 50%
of the GnRH-stimulated IP production. Elagolix effectively blocked GnRH-induced IP
production with an ICso of 1.5 nM.[14][15]

Mechanism of Action and Signaling Pathway

Elagolix exerts its therapeutic effect by acting as a competitive antagonist at the GnRH
receptor in the anterior pituitary gland.[5][6][16] The hypothalamic-pituitary-gonadal (HPG) axis
is the central regulatory pathway for reproductive function.

o Hypothalamus: The hypothalamus releases GnRH in a pulsatile fashion.[6]

e Anterior Pituitary: GnRH travels to the anterior pituitary and binds to GnRH receptors
(GNRHR) on gonadotrope cells. This binding stimulates the synthesis and release of two key

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://www.caymanchem.com/product/26534
https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://cdn.caymanchem.com/cdn/insert/26534.pdf
https://www.caymanchem.com/product/26534
https://www.benchchem.com/product/b1671154?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7051932/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-elagolix-sodium
https://www.orilissa.com/hcp/about-orilissa/mechanism-of-action
https://synapse.patsnap.com/article/what-is-the-mechanism-of-elagolix-sodium
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6]

o Gonads (Ovaries): LH and FSH act on the ovaries to stimulate follicular development and the
production of sex hormones, primarily estradiol and progesterone.[6]

» Elagolix Intervention: Elagolix competitively binds to the GnRH receptors on the pituitary
gonadotropes.[16] By occupying these receptors, it prevents endogenous GnRH from
binding and initiating the signaling cascade.[4] This blockade leads to a dose-dependent
reduction in the release of LH and FSH, which subsequently suppresses the ovarian
production of estradiol.[5] In estrogen-dependent conditions like endometriosis, this
reduction in estradiol levels alleviates symptoms such as pelvic pain.[4][6]

The following diagram illustrates the inhibitory effect of Elagolix on the HPG axis.
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Elagolix competitively antagonizes GnRH receptors in the pituitary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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